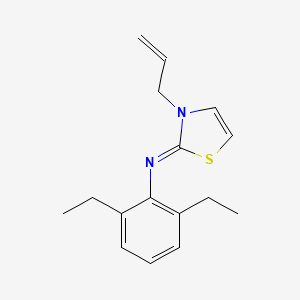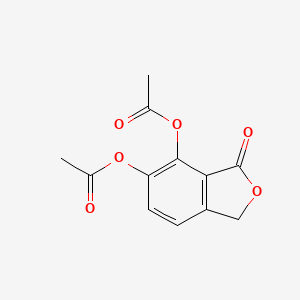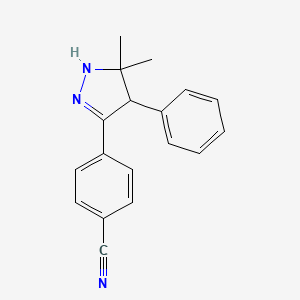
2-Oxo-2H-1-benzopyran-7-yl 2,3,3-trichloroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2H-1-benzopyran-7-yl 2,3,3-trichloroprop-2-enoate is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 2-Oxo-2H-1-benzopyran-7-yl 2,3,3-trichloroprop-2-enoate typically involves the esterification of 2-Oxo-2H-1-benzopyran-7-ol with 2,3,3-trichloroprop-2-enoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Oxo-2H-1-benzopyran-7-yl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:
Scientific Research Applications
2-Oxo-2H-1-benzopyran-7-yl 2,3,3-trichloroprop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-2H-1-benzopyran-7-yl 2,3,3-trichloroprop-2-enoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Oxo-2H-1-benzopyran-7-yl 2,3,3-trichloroprop-2-enoate can be compared with other benzopyran derivatives such as:
Herniarin (7-Methoxy-2H-1-benzopyran-2-one): Known for its anti-inflammatory and antimicrobial properties.
Baicalin (5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid): Exhibits antioxidant, anti-inflammatory, and anticancer activities.
4-Methyl-2-Oxo-2H-1-benzopyran-7-yl N-(3-(Trifluoromethyl)phenyl)carbamate: Used in early discovery research for its unique chemical properties.
The uniqueness of this compound lies in its specific structural features and the presence of the trichloroprop-2-enoate moiety, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
61189-28-4 |
|---|---|
Molecular Formula |
C12H5Cl3O4 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C12H5Cl3O4/c13-10(11(14)15)12(17)18-7-3-1-6-2-4-9(16)19-8(6)5-7/h1-5H |
InChI Key |
OXUHNRNNKUMSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Hydroxyethyl)-N'-{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14577872.png)





![2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene](/img/structure/B14577914.png)





![3-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14577930.png)
